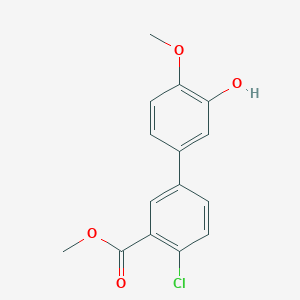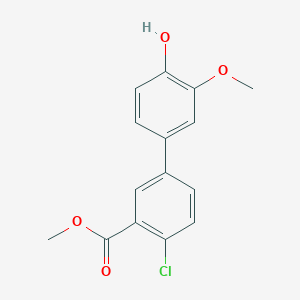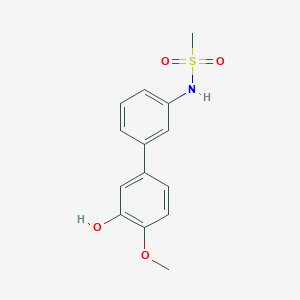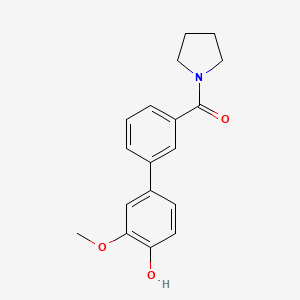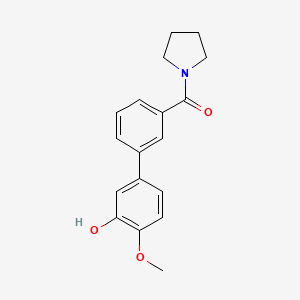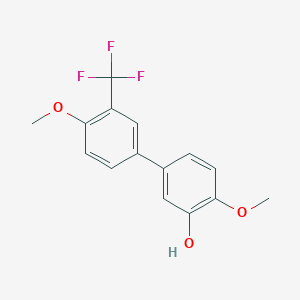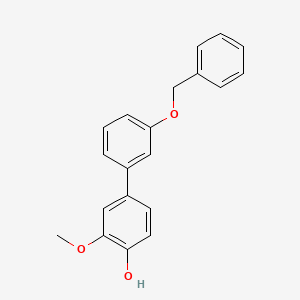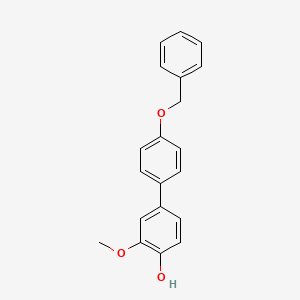
4-(4-Benzyloxyphenyl)-2-methoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Benzyloxyphenyl)-2-methoxyphenol, or 4-BMP, is a phenolic compound that has been studied for its potential applications in various scientific research fields. It is a colorless crystalline solid with a molecular formula of C17H16O3, and a molecular weight of 272.31 g/mol. 4-BMP is a derivative of phenol, and has a wide range of applications in biochemistry, pharmacology, and organic synthesis.
Applications De Recherche Scientifique
4-BMP has been studied for its potential applications in various scientific research fields. It has been used as a substrate for the production of 4-hydroxybenzaldehyde, which has been studied for its potential use in the synthesis of drugs and other biologically active compounds. 4-BMP has also been used in the synthesis of drugs such as aminopropylbenzene, which has been studied for its potential use in the treatment of cancer. Additionally, 4-BMP has been used in the synthesis of other compounds such as 4-hydroxybenzyl alcohol, which has been studied for its potential use in the synthesis of drugs and other biologically active compounds.
Mécanisme D'action
4-BMP has been studied for its potential mechanism of action in various scientific research fields. It has been suggested that 4-BMP can act as an antioxidant, scavenging free radicals and preventing oxidative damage. Additionally, 4-BMP has been studied for its potential anti-inflammatory activity, as well as its potential ability to inhibit the activity of enzymes involved in the metabolism of drugs and other biologically active compounds.
Biochemical and Physiological Effects
4-BMP has been studied for its potential biochemical and physiological effects. It has been suggested that 4-BMP may have anti-cancer activity, as well as anti-inflammatory and anti-oxidant properties. Additionally, 4-BMP has been studied for its potential ability to inhibit the activity of enzymes involved in the metabolism of drugs and other biologically active compounds.
Avantages Et Limitations Des Expériences En Laboratoire
The major advantage of using 4-BMP in lab experiments is its availability and low cost. Additionally, 4-BMP is a relatively stable compound and can be easily synthesized in the laboratory. However, there are some limitations to using 4-BMP in lab experiments, such as its low solubility in water and its potential toxicity.
Orientations Futures
Future research on 4-BMP could focus on its potential applications in the synthesis of drugs and other biologically active compounds. Additionally, further research could be conducted to investigate the potential anti-cancer, anti-inflammatory, and anti-oxidant properties of 4-BMP. Additionally, further research could be conducted to investigate the potential mechanism of action of 4-BMP, as well as its potential toxicity. Finally, further research could be conducted to investigate the potential use of 4-BMP in the synthesis of other compounds, such as 4-hydroxybenzyl alcohol.
Méthodes De Synthèse
4-BMP can be synthesized by the reaction of 4-bromophenol and benzyl alcohol in the presence of sodium hydroxide and sodium ethoxide. The reaction is usually carried out in aqueous solution at room temperature. The reaction is as follows:
4-Bromophenol + Benzyl alcohol → 4-(4-Benzyloxyphenyl)-2-methoxyphenol
Propriétés
IUPAC Name |
2-methoxy-4-(4-phenylmethoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c1-22-20-13-17(9-12-19(20)21)16-7-10-18(11-8-16)23-14-15-5-3-2-4-6-15/h2-13,21H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPERAMBHXMDPAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685799 |
Source


|
| Record name | 4'-(Benzyloxy)-3-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Benzyloxyphenyl)-2-methoxyphenol | |
CAS RN |
1261955-84-3 |
Source


|
| Record name | 4'-(Benzyloxy)-3-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol, 95%](/img/structure/B6380393.png)

![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxyphenol, 95%](/img/structure/B6380399.png)

